molecular formula C7H10N2O B151653 (4,6-Dimethylpyrimidin-2-yl)methanol CAS No. 54198-72-0

(4,6-Dimethylpyrimidin-2-yl)methanol

Cat. No.: B151653
CAS No.: 54198-72-0
M. Wt: 138.17 g/mol
InChI Key: FZTVDDYZOWRJJO-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyrimidin-2-yl)methanol is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 4 and 6, and a hydroxymethyl group at position 2 of the pyrimidine ring. This compound is commonly used as a building block in chemical synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol typically involves the reaction of 4,6-dimethylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,6-Dimethylpyrimidin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethylpyrimidin-2-yl)methanol is unique due to the presence of both methyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(2)9-7(4-10)8-5/h3,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTVDDYZOWRJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495101
Record name (4,6-Dimethylpyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54198-72-0
Record name (4,6-Dimethylpyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,6-Dimethylpyrimidin-2-yl)methanol
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